Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Structural Identification and Nomenclature

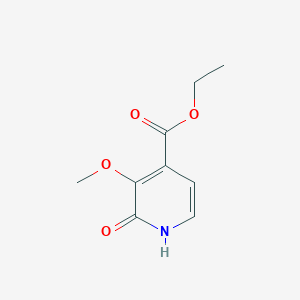

The molecular structure of ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate features a dihydropyridine core with a carbonyl group at position 2 and an ethyl ester group at position 4. The compound possesses the molecular formula C₉H₁₁NO₄ and exhibits a molecular weight of 197.19 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2-hydroxy-3-methoxyisonicotinate, reflecting the tautomeric relationship between the oxo and hydroxy forms of the molecule. The Simplified Molecular Input Line Entry System representation reveals the structural connectivity as O=C(C(C=CN1)=C(OC)C1=O)OCC, providing a precise description of the molecular architecture.

The nomenclature of this compound follows established conventions for heterocyclic chemistry, where the numbering system begins with the nitrogen atom in the pyridine ring. The methoxy substituent occupies position 3, while the ethyl carboxylate functionality is located at position 4 of the dihydropyridine ring system. This specific substitution pattern distinguishes it from other dihydropyridine derivatives and contributes to its unique chemical and physical properties. The MDL number MFCD26407211 serves as an additional identifier for this compound in chemical databases.

The structural analysis reveals that the compound exists primarily in the oxo tautomeric form under standard conditions, with the carbonyl group at position 2 providing significant stabilization to the molecular framework. The presence of both electron-withdrawing and electron-donating substituents creates a complex electronic environment that influences the compound's reactivity profile and potential synthetic transformations.

Historical Context in Heterocyclic Chemistry

The development of dihydropyridine chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch in 1881, who reported the first systematic synthesis of dihydropyridine derivatives through what is now known as the Hantzsch pyridine synthesis. This multi-component organic reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor established the foundation for the entire field of dihydropyridine chemistry. The initial reaction product is a dihydropyridine which can be oxidized in a subsequent step to a pyridine, with the driving force for this second reaction step being aromatization.

The historical significance of the Hantzsch synthesis extends far beyond its initial discovery, as it became the cornerstone for developing numerous pharmaceutical compounds. The reaction has been demonstrated to proceed in water as reaction solvent and with direct aromatization by ferric chloride, manganese dioxide or potassium permanganate in a one-pot synthesis. Modern adaptations of the Hantzsch synthesis have incorporated microwave chemistry techniques, demonstrating the continued evolution and refinement of this fundamental transformation.

Research into dihydropyridine derivatives gained substantial momentum in the latter half of the twentieth century, particularly with the recognition of their biological significance. The development of calcium channel blockers based on the 1,4-dihydropyridine scaffold, including commercially important compounds such as nifedipine, amlodipine, and nimodipine, highlighted the therapeutic potential of this chemical class. These discoveries established dihydropyridines as among the most beneficial scaffolds that have revolutionized pharmaceutical research with unprecedented biological properties.

The mechanistic understanding of dihydropyridine formation has evolved significantly since Hantzsch's original work. At least five significant pathways have been proposed for the Hantzsch reaction synthesis of 1,4-dihydropyridine, with low yield and unexpected products potentially arising under varying reactants and reaction conditions. Previous studies have tested the reactions of preformed intermediates to determine the most likely mechanism and design successful syntheses, utilizing advanced analytical techniques such as carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopy.

Contemporary research in dihydropyridine chemistry has expanded to encompass sophisticated synthetic methodologies, including rhodium-catalyzed carbon-hydrogen alkenylation and electrocyclization cascades. These modern approaches provide rapid access to highly substituted 1,2-dihydropyridines from readily available α,β-unsaturated imines and alkynes. The versatility of these synthetic intermediates has been demonstrated through their conversion to highly substituted tetrahydropyridines by regio- and diastereoselective protonation followed by hydride or carbon nucleophile addition.

Position Within the 1,2-Dihydropyridine Derivative Family

This compound occupies a distinctive position within the broader family of 1,2-dihydropyridine derivatives, which represents a crucial class of heterocyclic compounds in both synthetic and medicinal chemistry. The 1,2-dihydropyridine structural motif differs fundamentally from its 1,4-dihydropyridine counterparts in terms of the position of the reduced double bond, leading to distinct chemical reactivity patterns and biological activities. This positional difference significantly influences the compound's electronic properties, conformational preferences, and potential for further chemical transformations.

The metamorphosis of easily accessible 1,2-dihydropyridine intermediates by synthetic chemists has generated several drug molecules and natural products such as alkaloids, establishing this structural class as a versatile platform for pharmaceutical development. The present review literature emphasizes the significance of both 1,2- and 1,4-dihydropyridines toward the synthesis of natural products of medicinal merit, highlighting their complementary roles in drug discovery and development.

Recent advances in 1,2-dihydropyridine chemistry have revealed unprecedented opportunities for creating highly substituted derivatives with quaternary carbon centers. The first example of carbon-alkylation of 1,2-dihydropyridines with alkyl triflates and Michael acceptors was developed to introduce quaternary carbon centers with high regio- and diastereoselectivity. Hydride or carbon nucleophile addition to the resultant iminium ion also proceeded with high diastereoselectivity, demonstrating the synthetic utility of these intermediates.

The strategic importance of this compound within this family stems from its unique substitution pattern, which combines electron-donating methoxy functionality with electron-withdrawing carbonyl and ester groups. This combination creates a distinctive electronic environment that influences both its synthetic accessibility and potential for further functionalization. The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex heterocyclic structures and potential pharmaceutical agents.

The synthetic versatility of 1,2-dihydropyridine derivatives, including this compound, has been demonstrated through their participation in various chemical transformations. These compounds can undergo nucleophilic substitution reactions, oxidation to form pyridine derivatives, and reduction to yield piperidine analogues. The specific substitution pattern in this compound provides multiple sites for chemical modification, enabling the synthesis of diverse structural analogues with potentially enhanced biological activities.

Properties

IUPAC Name |

ethyl 3-methoxy-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(12)6-4-5-10-8(11)7(6)13-2/h4-5H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTFTTFHGFWIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate has been studied for its potential pharmacological effects. Research indicates that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anti-cancer properties. For instance, studies have shown that similar pyridine derivatives can inhibit certain cancer cell lines, suggesting that this compound might possess similar capabilities .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating more complex structures that can be tested for biological activity. This application is particularly relevant in the development of new pharmaceuticals targeting diseases such as cancer and bacterial infections .

Agricultural Science

Pesticidal Activity

Recent studies have explored the use of this compound in developing novel pesticides. Its structural features suggest potential activity against specific pests and pathogens that affect crops. Initial findings indicate that derivatives of this compound could be effective in controlling pest populations while minimizing environmental impact .

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its ability to influence metabolic pathways may enhance plant growth and yield. Studies are being conducted to evaluate its efficacy in various agricultural settings .

Material Science

Polymer Chemistry

In material science, this compound has potential applications in polymer synthesis. The compound can participate in polymerization reactions, leading to the development of new materials with desirable properties such as increased strength and thermal stability. These materials could be utilized in coatings, adhesives, and composites .

Nanotechnology

The compound's unique chemical structure allows it to be incorporated into nanomaterials. Research is being conducted on its use in creating nanoparticles for drug delivery systems. These nanoparticles can enhance the bioavailability of drugs while reducing side effects, making them a promising area for future research .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds with antimicrobial and anti-cancer properties | Development of new pharmaceuticals |

| Agricultural Science | Use as pesticides and plant growth regulators | Improved crop yield and pest control |

| Material Science | Involvement in polymer synthesis and nanotechnology | Creation of advanced materials for diverse uses |

Case Studies

- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of ethyl 3-methoxy-2-oxo-1,2-dihydropyridine exhibited significant antimicrobial activity against several strains of bacteria. The results indicated a dose-dependent response, highlighting the compound's potential as a lead molecule for antibiotic development.

- Pesticide Development : Research conducted by agricultural scientists evaluated the efficacy of ethyl 3-methoxy-2-oxo-1,2-dihydropyridine derivatives against common agricultural pests. The findings suggested that these compounds could reduce pest populations by up to 70%, offering a promising alternative to conventional pesticides.

- Polymer Application Study : A recent study explored the incorporation of ethyl 3-methoxy-2-oxo-1,2-dihydropyridine into polymer matrices. The resulting materials showed enhanced mechanical properties compared to traditional polymers, indicating potential applications in construction and manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .

Comparison with Similar Compounds

Ethyl 3-Methoxy-1-Methyl-2-Oxo-1,2-Dihydropyridine-4-Carboxylate

- Structural Difference : Incorporates a methyl group at position 1, replacing the hydrogen in the parent compound.

- Key Data: CAS: 130879-43-5 Molecular Formula: C₁₀H₁₃NO₄ Suppliers: 7 global suppliers (as of 1998) .

- This substitution may alter metabolic stability compared to the unmethylated analog.

Ethyl 3-(Benzyloxy)-6-Methyl-2-Oxo-1,2-Dihydropyridine-4-Carboxylate

- Structural Difference : Substitutes the methoxy group at position 3 with a benzyloxy group and adds a methyl group at position 6.

- Key Data :

- Implications : The benzyloxy group introduces aromaticity and lipophilicity, which could improve membrane permeability but complicate synthetic purification. The methyl group at position 6 may influence electronic effects on the pyridine ring.

Ethyl 3-Cyano-6-Methyl-2-Oxo-1,2-Dihydropyridine-4-Carboxylate

- Structural Difference: Replaces the methoxy group at position 3 with a cyano (-CN) group.

- Key Data :

- Implications: The electron-withdrawing cyano group may enhance electrophilic character at position 3, facilitating nucleophilic substitutions. However, this could reduce stability under acidic conditions compared to the methoxy analog.

Ethyl 4-Methyl-2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-Carboxylate

- Structural Difference : Features a trifluoromethyl group at position 6 and a methyl group at position 3.

- Key Data: CAS: 1335921-53-3 Molecular Formula: C₁₀H₁₀F₃NO₃ .

- Implications : The trifluoromethyl group confers high electronegativity and metabolic resistance, making this compound suitable for fluorinated drug development. The methyl at position 4 may sterically hinder interactions at the ester moiety.

Methyl 3-Methoxy-2-Oxo-1,2-Dihydropyridine-4-Carboxylate

- Structural Difference : Utilizes a methyl ester (vs. ethyl) at position 4.

- Key Data :

- This substitution is critical for tuning pharmacokinetic properties.

Tabulated Comparison of Key Parameters

*Calculated based on molecular formula.

Biological Activity

Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHNO

- Molecular Weight: 185.19 g/mol

- CAS Number: 1429217-39-9

The compound features a methoxy group, an ethyl ester, and a carbonyl group, contributing to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route includes:

- Reagents: 3-methoxyacetoacetate and ethyl acetoacetate.

- Catalysts: Sodium ethoxide as a base.

- Conditions: Refluxing the mixture to promote reaction completion.

This method allows for the efficient production of the compound with high yield and purity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In a study evaluating various analogs, compounds derived from this structure showed effectiveness against several bacterial strains, including:

| Compound | Activity Against | Comparison |

|---|---|---|

| Analog 24 | Staphylococcus aureus | Equipotent to ampicillin |

| Analog 24 | Escherichia coli | Comparable antifungal activity to clotrimazole |

These findings suggest that derivatives can serve as potential candidates for developing new antimicrobial agents .

Cytotoxicity and Anticancer Potential

In addition to antimicrobial properties, Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine derivatives have demonstrated cytotoxic effects against various human tumor cell lines. Notably, one study reported:

- Compound 24 was found to be 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line.

This highlights the potential of these compounds in cancer therapeutics, particularly in targeting resistant cancer types .

Case Studies

Several studies have focused on the biological activity of Ethyl 3-methoxy derivatives:

-

Study on Cytotoxicity:

- A series of synthesized compounds were tested against three human tumor cell lines.

- Results indicated that certain derivatives exhibited significant cytotoxicity, with some showing broad-spectrum activity against multiple cell lines.

-

Antimicrobial Activity Assessment:

- The antimicrobial efficacy was evaluated using standard disk diffusion methods.

- Results showed that specific analogs were effective against both Gram-positive and Gram-negative bacteria.

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylate, and how are intermediates characterized?

Methodological Answer:

A common approach involves cyclocondensation of substituted pyridine precursors. For example, methyl or ethyl esters of dihydropyridine carboxylates are synthesized via AlCl₃-catalyzed reactions in solvents like 1,2-dichlorobenzane at elevated temperatures (~378 K) . Key intermediates are characterized using:

- IR spectroscopy to confirm carbonyl (C=O, ~1700–1750 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches .

- Mass spectrometry (e.g., Finnigan Trance DSQ) to identify molecular ion peaks (e.g., m/z 192 [M⁺] for related compounds) .

- ¹H NMR (Bruker AM 300 MHz) to resolve substituent configurations, though ambiguities may arise in crowded regions (e.g., CH₃ or methoxy protons) .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.

- X-ray crystallography (e.g., SHELXL refinement) resolves absolute configuration, as seen in monoclinic crystals (space group P2₁/c, a = 6.4973 Å, b = 11.5323 Å) .

- Elemental analysis ensures C/H/N ratios align with theoretical values (e.g., ±0.3% deviation) .

- HPLC with UV detection (λ = 254 nm) monitors purity (>95%) using reverse-phase C18 columns .

Advanced: How can conflicting NMR and X-ray data on substituent configurations be resolved?

Methodological Answer:

Discrepancies between NMR (e.g., overlapping proton signals) and X-ray data require:

- DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers and compare experimental/theoretical NMR shifts.

- NOESY experiments to identify spatial proximities between protons, clarifying ambiguous substituent orientations .

- Twinned refinement in SHELXL for crystals with pseudo-symmetry, ensuring accurate occupancy factors .

Advanced: What strategies optimize crystallographic refinement for low-quality diffraction data?

Methodological Answer:

- Data collection at synchrotron sources improves resolution (e.g., <0.8 Å) for weakly diffracting crystals.

- SHELXT for ab initio phasing and SHELXL for iterative refinement with restraints on bond lengths/angles .

- TWINLAW commands in SHELXL to handle twinning, particularly for monoclinic systems prone to pseudo-merohedral twinning .

- Hydrogen placement via riding models (d(C–H) = 0.93–0.97 Å) when H-atom positions are uncertain .

Basic: What are the reported biological targets or applications of structurally analogous compounds?

Methodological Answer:

Similar dihydropyridine carboxylates act as:

- Phosphodiesterase (PDE) inhibitors : Assessed via enzyme inhibition assays (IC₅₀ values) using fluorogenic substrates (e.g., 3’,5’-cyclic nucleotide analogs) .

- AMPA receptor modulators : Evaluated in electrophysiological studies (patch-clamp) on hippocampal neurons .

- Antimicrobial agents : Tested against Gram-positive bacteria (e.g., S. aureus) using microdilution MIC assays .

Advanced: How can computational methods predict structure-activity relationships (SAR) for novel derivatives?

Methodological Answer:

- Molecular docking (AutoDock Vina) to model ligand-receptor interactions (e.g., PDE4B or AMPA receptor binding pockets).

- QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors, trained on bioassay data .

- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

Basic: What safety precautions are essential during synthesis and handling?

Methodological Answer:

- AlCl₃ handling : Use anhydrous conditions and PPE (gloves/goggles) due to its hygroscopic and corrosive nature .

- Solvent disposal : 1,2-Dichlorobenzane requires neutralization and disposal as hazardous waste (EPA guidelines) .

- Inert atmosphere : Conduct reactions under N₂ to prevent oxidation of sensitive intermediates .

Advanced: How are regioselectivity challenges addressed in introducing the 3-methoxy group?

Methodological Answer:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by methoxylation with MeOTf .

- Protecting group strategies : Temporarily block reactive sites (e.g., ester groups) with TMSCl before methoxy introduction .

- Microwave-assisted synthesis (150°C, 30 min) enhances regioselectivity and reduces byproduct formation .

Basic: What spectroscopic databases or software are critical for data interpretation?

Methodological Answer:

- SDBS (Spectral Database for Organic Compounds) : Matches experimental IR/NMR with reference spectra .

- MestReNova : Processes NMR data (e.g., peak integration, multiplicity analysis) .

- Mercury CSD : Visualizes and refines X-ray structures using Cambridge Structural Database (CSD) entries .

Advanced: How can synthetic yields be improved for large-scale production (>10 g)?

Methodological Answer:

- Flow chemistry : Continuous reactors (e.g., Vapourtec) minimize side reactions and improve heat transfer .

- Catalyst optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) for higher turnover numbers (TON) .

- Recrystallization optimization : Use solvent blends (ethanol/hexane, 2:3) to enhance crystal purity and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.